

An In-depth Technical Guide to 1-Benzyl-N-phenylpiperidin-4-amine

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Compound of Interest

Compound Name: **1-Benzyl-N-phenylpiperidin-4-amine**

Cat. No.: **B131320**

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CAS Number: 1155-56-2

Synonyms: 4-Anilino-1-benzylpiperidine, N-Phenyl-1-(phenylmethyl)-4-piperidinamine, 1-Benzyl-4-anilinopiperidine, Fentanyl Related Compound D, NSC 76613

Introduction

1-Benzyl-N-phenylpiperidin-4-amine is a synthetic organic compound belonging to the 4-anilinopiperidine class of chemicals.^[1] Structurally, it features a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a phenylamino (anilino) group. This compound is primarily known in the scientific and regulatory communities as a key intermediate and a potential impurity in the synthesis of fentanyl and its analogues.^[2] Its significance is underscored by its classification as a List I chemical by the U.S. Drug Enforcement Administration (DEA), indicating its frequent use in the illicit manufacture of controlled substances. This guide provides a comprehensive overview of its chemical properties, synthesis, and known toxicological profile, compiled for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Benzyl-N-phenylpiperidin-4-amine** is presented in the table below.

Property	Value	Source
CAS Number	1155-56-2	[3]
Molecular Formula	C ₁₈ H ₂₂ N ₂	[3]
Molecular Weight	266.38 g/mol	[3]
IUPAC Name	1-benzyl-N-phenylpiperidin-4-amine	[3]
Appearance	White to off-white solid	[4]
Melting Point	100-103 °C	[5]
SMILES	C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3	[3]
InChIKey	FSXGJIFBTBJMHV-UHFFFAOYSA-N	[3]

Synthesis

The synthesis of **1-Benzyl-N-phenylpiperidin-4-amine** is a critical step in several reported synthetic routes to fentanyl. A common method involves the reductive amination of 1-benzyl-4-piperidone with aniline.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of **1-Benzyl-N-phenylpiperidin-4-amine** from 1-benzyl-4-piperidone and aniline.

Materials:

- 1-benzyl-4-piperidone
- Aniline
- A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
- A suitable solvent (e.g., dichloroethane, methanol)

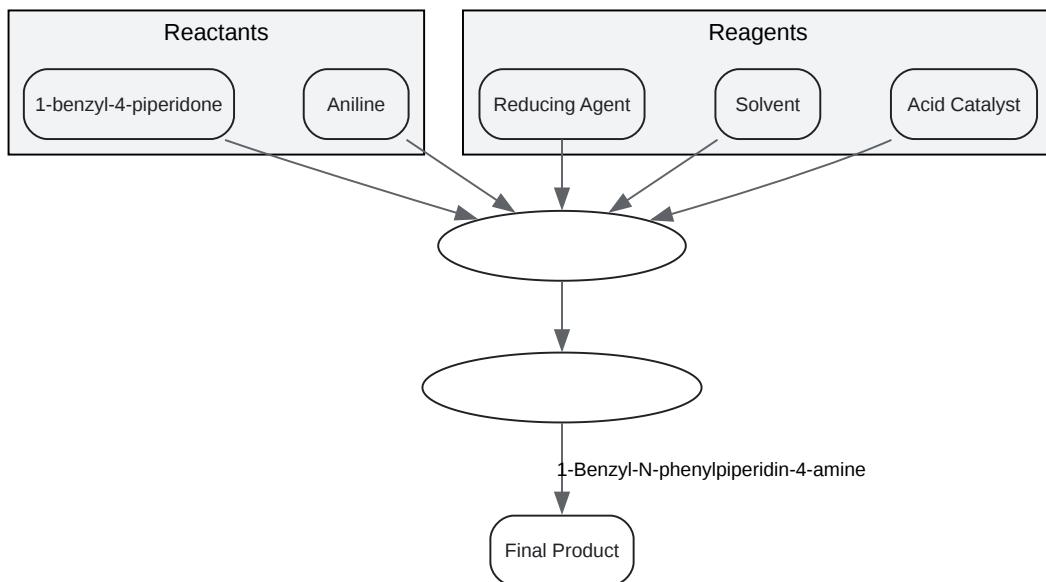
- An acid catalyst (e.g., acetic acid)

Procedure:

- Dissolve 1-benzyl-4-piperidone and aniline in the chosen solvent in a reaction vessel.
- Add the acid catalyst to the mixture.
- Slowly add the reducing agent to the reaction mixture, maintaining temperature control as the reaction may be exothermic.
- Stir the reaction mixture at room temperature for a sufficient period to ensure complete conversion.
- Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., sodium bicarbonate solution).
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield the crude product.
- Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure **1-Benzyl-N-phenylpiperidin-4-amine**.

The following diagram illustrates the general workflow for the synthesis of **1-Benzyl-N-phenylpiperidin-4-amine**.

Synthesis Workflow of 1-Benzyl-N-phenylpiperidin-4-amine

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Caption: A flowchart illustrating the key steps in the synthesis of **1-Benzyl-N-phenylpiperidin-4-amine**.

Pharmacological and Toxicological Profile

Pharmacological Activity

There is a significant lack of publicly available data on the specific pharmacological activity of **1-Benzyl-N-phenylpiperidin-4-amine**. Its primary characterization in the literature is as a precursor to fentanyl. While it is structurally related to fentanyl, the removal of the N-phenethyl group and the propionamide moiety is known to dramatically reduce opioid receptor affinity and activity.^[6] For instance, the N-benzyl analog of fentanyl (benzylfentanyl) exhibits a significantly lower binding affinity for the μ -opioid receptor compared to fentanyl itself.^{[6][7]} However,

specific binding data (e.g., K_i values) for **1-Benzyl-N-phenylpiperidin-4-amine** at opioid or other receptors are not readily available in published literature.

Toxicology

Toxicological data for **1-Benzyl-N-phenylpiperidin-4-amine** is limited. Safety data sheets indicate that the compound is harmful if swallowed and causes skin and serious eye irritation. [5] It may also cause respiratory irritation.[8] There are no comprehensive studies on its long-term toxicity, carcinogenicity, or reproductive effects available in the public domain.

Signaling Pathways and Mechanism of Action

Due to the limited research on the standalone biological effects of **1-Benzyl-N-phenylpiperidin-4-amine**, there is no information available regarding its interaction with or modulation of any specific signaling pathways. Its mechanism of action, beyond its role as a chemical intermediate, remains uncharacterized.

Conclusion

1-Benzyl-N-phenylpiperidin-4-amine is a well-identified chemical entity with a defined structure and physicochemical properties. Its primary significance lies in its role as a crucial building block in the synthesis of fentanyl and related opioids, which has led to its strict regulatory control. While synthesis methods are established, there is a notable absence of in-depth research into its own pharmacological and toxicological properties. For the scientific and drug development community, this compound currently serves more as a reference standard for analytical and forensic purposes than as a pharmacologically active agent for therapeutic development. Further research would be necessary to elucidate any intrinsic biological activity and to fully characterize its safety profile.

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